REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[C:5](Br)([F:7])[F:6])[CH3:2].I[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1>[Cu].CS(C)=O>[CH2:1]([O:3][C:4](=[O:9])[C:5]([F:7])([F:6])[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[CH3:2]
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Name
|
|
Quantity
|
8.76 g
|
Type
|
reactant
|
Smiles
|
IC1=NC=CC=N1
|
Name
|
|
Quantity
|
6.46 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)Br)=O
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Name
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copper bronze
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Quantity
|
5.88 g
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Type
|
catalyst
|
Smiles
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[Cu]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
was then stirred at rt for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with argon three times
|
Type
|
CUSTOM
|
Details
|
the flask was again evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with argon three times
|
Type
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STIRRING
|
Details
|
stirred at rt for 14 h (mild
|
Duration
|
14 h
|
Type
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TEMPERATURE
|
Details
|
initial warming of flask
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Type
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ADDITION
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Details
|
The resulting immobile dark brown paste was diluted with saturated NH4Cl (175 mL) and EtOAc (150 mL)
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Type
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FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
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Type
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WASH
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Details
|
the filter cake washed with EtOAc (2×50 mL)
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Type
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EXTRACTION
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Details
|
The blue aqueous layer filtrate was extracted with EtOAc (1×50 mL)
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Type
|
WASH
|
Details
|
the combined filtrate clear yellow organic layers were washed with saturated NH4Cl (2×100 mL), 10%
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (2×Na2SO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1=NC=CC=N1)(F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |